molecular formula C46H66NOPS B12501820 N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12501820
M. Wt: 712.1 g/mol
InChI Key: NBLPNIUTIYZUEN-UHFFFAOYSA-N
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Description

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound featuring multiple functional groups, including adamantyl, phosphanyl, and sulfinamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple steps, including the preparation of intermediate compounds. One common approach is the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The reaction conditions typically involve refluxing in methanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfinamide groups to amines.

    Substitution: The adamantyl and phosphanyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets, such as enzymes or receptors. The adamantyl and phosphanyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of adamantyl, phosphanyl, and sulfinamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C46H66NOPS

Molecular Weight

712.1 g/mol

IUPAC Name

N-[[2-[bis(1-adamantyl)phosphanyl]phenyl]-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C46H66NOPS/c1-42(2,3)50(48)47(8)41(36-13-14-38-39(23-36)44(6,7)16-15-43(38,4)5)37-11-9-10-12-40(37)49(45-24-30-17-31(25-45)19-32(18-30)26-45)46-27-33-20-34(28-46)22-35(21-33)29-46/h9-14,23,30-35,41H,15-22,24-29H2,1-8H3

InChI Key

NBLPNIUTIYZUEN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)N(C)S(=O)C(C)(C)C)(C)C)C

Origin of Product

United States

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